Chlorhydrate de 1-(4-((4-méthylthiazol-2-yl)méthyl)pipérazin-1-yl)-2-phénylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

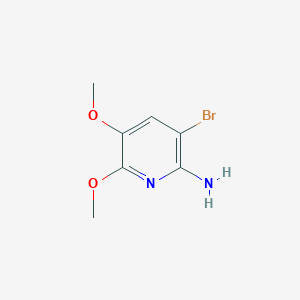

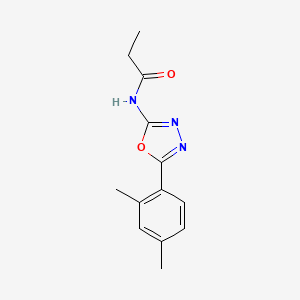

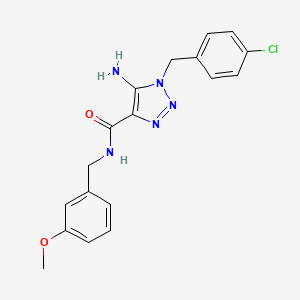

The compound "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and potential pharmacological activities. The papers provided discuss various piperazine derivatives and their synthesis, characterization, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various reagents to introduce different functional groups. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides is achieved by reacting 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, novel piperazine derivatives can be synthesized through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using a sulfate/yttria catalyst in ethanol . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques. For example, the synthesized compounds in the provided papers were characterized by IR, 1H and 13C NMR, and mass spectral studies . These techniques allow for the determination of the functional groups present and the overall molecular structure. The molecular structure of the compound "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" would likely be elucidated using similar methods.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on the substituents attached to the piperazine ring. For example, the reaction of aminophosphinic acid with metal chlorides in concentrated hydrochloric acid yields isostructural compounds with piperazine as part of the structure . The reactivity of the compound "1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" would depend on the functional groups present and could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. The hydrochloride salts of piperazine derivatives are typically more soluble in water due to their ionic nature . The compound , being a hydrochloride salt, is expected to have good solubility in polar solvents. The stability and reactivity can be assessed through experimental studies and would be important for determining its potential applications.

Applications De Recherche Scientifique

- Le MTMP a été étudié pour son potentiel en tant qu’agent antitumoral et cytotoxique. Les chercheurs ont synthétisé une série d’arylidènehydrazides d’acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique et ont évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines. Notamment, un composé a démontré des effets puissants contre le cancer de la prostate .

- Le thiazole, la structure centrale du MTMP, joue un rôle crucial dans divers médicaments anticancéreux utilisés en clinique. Des exemples incluent :

- Bien que des études spécifiques sur les effets anti-inflammatoires du MTMP soient rares, des composés apparentés se sont montrés prometteurs. Par exemple, la conception et la synthèse de 3-[3-substitué phényl)-4-pipéridine-1-ylméthyl-4-morpholine-4ylméthyl-4,5-dihydroisoxazol-5yl]-1H-indoles ont conduit à des agents anti-inflammatoires puissants .

Activité Antitumorale et Cytotoxique

Pertinence Médicinale

Potentiel Anti-inflammatoire

Mécanisme D'action

Target of action

Compounds with similar structures, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for anti-inflammatory activity . They showed high IC50 values for COX-1 inhibition , suggesting that they might target the COX-1 enzyme.

Biochemical pathways

The inhibition of COX-1 would affect the prostaglandin synthesis pathway, reducing the production of prostaglandins that promote inflammation, pain, and fever .

Result of action

If your compound acts similarly to the related compounds, it might exhibit anti-inflammatory effects by reducing prostaglandin production .

Propriétés

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS.ClH/c1-3-17(16-7-5-4-6-8-16)19(23)22-11-9-21(10-12-22)13-18-20-15(2)14-24-18;/h4-8,14,17H,3,9-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJPAWVFNJSVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)